molecular formula C10H16Cl2N2 B13346399 (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine dihydrochloride

(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine dihydrochloride

Cat. No.: B13346399
M. Wt: 235.15 g/mol
InChI Key: WILSPIFWNRVHIW-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H14N2·2HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting tetrahydroquinoline is then subjected to a reductive amination reaction with formaldehyde and ammonium chloride to yield (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine dihydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in industrial production.

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced further to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound from which (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine is derived.

    Tetrahydroquinoline: A partially saturated derivative of quinoline.

    8-Aminoquinoline: A related compound with an amino group at the 8-position.

Uniqueness

(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine dihydrochloride is unique due to its specific structural features and the presence of the dihydrochloride salt form

Properties

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinolin-8-ylmethanamine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;;/h2,5-6,9H,1,3-4,7,11H2;2*1H

InChI Key

WILSPIFWNRVHIW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)CN.Cl.Cl

Origin of Product

United States

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